6-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H12ClN. It belongs to the class of tetrahydroisoquinolines, which are recognized for their diverse biological activities and applications in medicinal chemistry. This compound has garnered attention for its potential therapeutic effects, particularly in the fields of neurology and antimicrobial research. Its unique structure allows it to serve as a valuable building block for the synthesis of more complex molecules, making it significant in both academic and industrial settings.
6-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline can be sourced from various chemical suppliers specializing in organic compounds. It is classified as a heterocyclic compound due to its structure, which includes a nitrogen atom within a cyclic framework. The presence of chlorine and methyl groups at specific positions contributes to its reactivity and biological properties.
The synthesis of 6-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of 6-chloro-1,2,3,4-tetrahydroisoquinoline with methylating agents under controlled conditions. The Pictet–Spengler condensation is also frequently employed in synthesizing tetrahydroisoquinoline derivatives. This reaction involves the condensation of an amine with an aldehyde or ketone to form a tetrahydroisoquinoline structure .
Common Synthetic Routes:
The molecular structure of 6-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline features a bicyclic system consisting of a benzene ring fused to a piperidine-like ring. The chlorine atom is located at the 6-position while the methyl group is at the 4-position. This specific arrangement contributes to its chemical properties.
Key Structural Data:
6-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions that are essential for its transformation into other useful compounds.
Types of Reactions:
The major products from these reactions include various substituted isoquinolines and tetrahydroisoquinolines that exhibit significant biological activities.
The mechanism of action for 6-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets in biological systems. It has been shown to act as an inhibitor of specific enzymes involved in biochemical pathways. For instance, it may inhibit phenylethanolamine N-methyltransferase, an enzyme crucial for catecholamine biosynthesis. This inhibition can lead to altered neurotransmitter levels and has implications in treating neurodegenerative diseases .
6-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline has several applications across various scientific fields:
Scientific Uses:
The 1,2,3,4-tetrahydroisoquinoline (1,2,3,4-tetrahydroisoquinoline) scaffold represents a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs. This bicyclic framework—consisting of a benzene ring fused to a piperidine ring—has been extensively investigated for over a century, with its significance in drug discovery firmly established through numerous clinical agents. Historically, naturally occurring 1,2,3,4-tetrahydroisoquinoline alkaloids like naphthyridinomycin, quinocarcin, and saframycins garnered significant attention as antitumor antibiotics, driving early research into their synthetic analogs and mechanism of action [1] [6]. These compounds demonstrated the remarkable potential of the 1,2,3,4-tetrahydroisoquinoline nucleus as a biologically active template capable of interacting with diverse biological targets.
The transition from naturally occurring 1,2,3,4-tetrahydroisoquinoline alkaloids to synthetic pharmaceuticals represents a cornerstone of modern medicinal chemistry. Several 1,2,3,4-tetrahydroisoquinoline-containing drugs have achieved clinical success across multiple therapeutic areas, validating the scaffold's pharmaceutical utility. Notable examples include the anthelmintic praziquantel, the antihypertensive quinapril, the antitussive noscapine, the anti-parkinsonian apomorphine, and skeletal muscle relaxants including doxacurium, mivacurium, and atracurium [1] [6]. More recently, the anticancer agents trabectedin and lurbinectedin have further highlighted the therapeutic relevance of this structural framework in oncology [3]. The enduring pharmaceutical interest in 1,2,3,4-tetrahydroisoquinoline derivatives stems from their synthetic accessibility, diversity of substitution patterns, and capacity for targeted interactions with biological macromolecules, particularly in the central nervous system and oncology targets.
Table 1: Clinically Approved Drugs Containing the 1,2,3,4-Tetrahydroisoquinoline Scaffold
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Praziquantel | Anthelmintic | Unsubstituted 1,2,3,4-tetrahydroisoquinoline core with cyclohexylcarbonyl moiety |
Quinapril | Antihypertensive | 1,2,3,4-tetrahydroisoquinoline-2-carboxylate with proline derivative |
Noscapine | Antitussive | Benzylisoquinoline alkaloid with methoxy substitutions |
Apomorphine | Anti-parkinsonian | Aporphine alkaloid with ortho-diphenol functionality |
Trabectedin | Anticancer | Pentacyclic structure with three tetrahydroisoquinoline subunits |
Lurbinectedin | Anticancer | Structural analog of trabectedin with modified subunit |
The 1,2,3,4-tetrahydroisoquinoline scaffold continues to be regarded as highly "druggable" due to its favorable physicochemical properties, including moderate log P values, molecular weights typically below 500 Da, and the presence of a basic nitrogen that can be protonated under physiological conditions to enhance water solubility [3] [9]. These characteristics align with established principles of drug-likeness, facilitating membrane permeability while maintaining adequate solubility for bioavailability. The scaffold's versatility enables diverse structural modifications, allowing medicinal chemists to fine-tune pharmacological properties while retaining target engagement. Recent comprehensive reviews corroborate the continued interest in 1,2,3,4-tetrahydroisoquinoline-based drug discovery, particularly highlighting their potential against challenging targets in oncology and neurodegenerative disorders [3] [6].
The specific derivative 6-chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline represents a strategically modified 1,2,3,4-tetrahydroisoquinoline scaffold incorporating two critical structural perturbations: a chlorine atom at the 6-position and a methyl group at the 4-position. This compound, with the chemical formula C₁₀H₁₂ClN (molecular weight 181.66 g/mol) and CAS registry number 73037-81-7, exemplifies the rational design approaches employed in contemporary medicinal chemistry to optimize lead compounds [5]. Its structural features can be represented by the SMILES notation CC1CNCC2=C1C=C(C=C2)Cl, which precisely defines the position of the chloro and methyl substituents on the fused ring system.
The 6-chloro substitution occupies a position ortho to the bridgehead nitrogen, creating a distinct electronic environment within the aromatic ring. This modification significantly influences the electron density distribution, potentially enhancing intermolecular interactions with biological targets through halogen bonding—a phenomenon increasingly recognized as critical in drug-receptor interactions [1] [4]. Simultaneously, the 4-methyl group introduces a stereogenic center when the methyl group is in the chiral 4-position, creating the possibility of enantiomer-specific biological activities. This alkyl substituent also modulates the conformational flexibility of the piperidine ring and increases the overall lipophilicity of the molecule, potentially enhancing blood-brain barrier permeability for central nervous system targets [1].
Structure-activity relationship studies across diverse 1,2,3,4-tetrahydroisoquinoline series consistently demonstrate that substitution patterns profoundly influence biological activity. The strategic placement of substituents at the 6- and 7-positions of the aromatic ring frequently enhances potency against various molecular targets, particularly in anticancer applications [3] [6]. The chloro group at the 6-position serves multiple functions: it acts as a bioisostere that can mimic other electron-withdrawing groups, provides metabolic stability by blocking positions susceptible to oxidative metabolism, and creates a synthetic handle for further derivatization through metal-catalyzed cross-coupling reactions [1] [4]. The methyl group at the 4-position introduces steric effects that can constrain the ring conformation and shield potential metabolic soft spots, potentially improving pharmacokinetic properties.
Table 2: Impact of Substituents on 1,2,3,4-Tetrahydroisoquinoline Bioactivity
Substituent Position | Electronic Effect | Steric Effect | Biological Consequences |
---|---|---|---|
6-Chloro (Aromatic ring) | Strong electron-withdrawing (-I, -R) | Moderate bulk | Enhanced halogen bonding potential; Metabolic stabilization; Increased lipophilicity |
4-Methyl (Aliphatic ring) | Weak electron-donating (+I) | Significant conformational constraint | Increased lipophilicity; Enhanced membrane permeability; Potential for chiral specificity |
Unsubstituted 1,2,3,4-Tetrahydroisoquinoline | N/A | Minimal constraint | Baseline activity; Higher metabolic vulnerability |
7-Hydroxy/Methoxy | Variable (+R/-I) | Small | Hydrogen bonding capacity; Electron donation to aromatic system; Altered pharmacokinetics |
The combination of these specific substitutions creates a molecular architecture with distinct three-dimensional features and electronic properties compared to the parent 1,2,3,4-tetrahydroisoquinoline scaffold. The methyl group at position 4 pushes the nitrogen atom out of plane, potentially optimizing its interaction with aspartate residues in enzymatic binding sites. Meanwhile, the chlorine atom at position 6 extends the molecule's electrostatic potential map, creating regions of positive surface potential (σ-hole) capable of forming halogen bonds with carbonyl oxygens or other electron-rich acceptors in biological targets [1] [4]. This specific substitution pattern represents a balanced approach to optimizing both the pharmacodynamic and pharmacokinetic properties of the 1,2,3,4-tetrahydroisoquinoline scaffold for potential therapeutic applications, particularly in neurological disorders where molecular properties favoring blood-brain barrier penetration are essential [5].
Halogenation represents a fundamental strategy in medicinal chemistry for optimizing lead compounds, with chlorine substitution being particularly impactful in the 1,2,3,4-tetrahydroisoquinoline series. The introduction of a chlorine atom at the 6-position of the aromatic ring induces multiple beneficial modifications to the molecular properties: it significantly increases lipophilicity (log P), which generally enhances membrane permeability and tissue distribution; it provides metabolic stabilization by blocking positions vulnerable to cytochrome P450-mediated oxidation; and it introduces the potential for specific halogen bonding interactions with biological targets [1] [3]. Halogen bonding, a non-covalent interaction where the chlorine atom acts as an electron acceptor, has been increasingly recognized as a valuable interaction in drug-receptor binding, contributing to both binding affinity and selectivity. In the context of 1,2,3,4-tetrahydroisoquinoline derivatives, 6-halogenation has been associated with enhanced activity against various cancer targets, including DNA-interacting enzymes and apoptosis regulators, by facilitating optimal orientation within hydrophobic binding pockets [3].
Alkylation at the 4-position of the piperidine ring introduces distinct steric and electronic effects. The methyl group increases the basicity of the adjacent nitrogen atom through its electron-donating inductive effect (+I), potentially enhancing interactions with aspartate or glutamate residues in enzymatic binding sites. Perhaps more significantly, the 4-methyl group imposes conformational constraints on the piperidine ring, potentially locking the molecule into bioactive conformations and reducing the entropic penalty associated with binding [1] [4]. This alkylation also creates a chiral center at position 4, enabling exploration of stereospecific interactions with biological targets—a critical consideration given that enantiomers frequently exhibit dramatically different pharmacological profiles. The increased lipophilicity imparted by the methyl group generally enhances blood-brain barrier permeability, making such derivatives particularly interesting for central nervous system targets [5].
Scheme 1: Synthetic Strategies for 6-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline Analogs
Bischler-Napieralski Approach:1. 3-Chloro-4-methoxyphenylacetic acid → Amide formation with methylamine2. Cyclodehydration (POCl₃, P₂O₅, or ZnCl₂) → 6-Chloro-7-methoxy-3,4-dihydroisoquinoline 3. Selective demethylation → 6-Chloro-7-hydroxy-3,4-dihydroisoquinoline4. Reduction and methylation → 6-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinolinePictet-Spengler Approach:1. 2-(3-Chloro-4-hydroxyphenyl)ethylamine + Acetaldehyde → Iminium ion formation2. Acid-catalyzed cyclization (TFA, BF₃·OEt₂) → 6-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline3. Optional: Resolution of enantiomers via chiral chromatography or enzymatic resolution
The synergistic effects of combined halogenation and alkylation are particularly evident in structure-activity relationship studies of antitumor 1,2,3,4-tetrahydroisoquinolines. Research demonstrates that chloro-substituted derivatives frequently exhibit enhanced potency compared to their unsubstituted counterparts against various cancer molecular targets, including topoisomerase inhibitors and epigenetic modulators [3] [6]. The presence of alkyl groups at position 4 further enhances cellular uptake and target engagement, likely due to increased lipophilicity and optimized three-dimensional positioning within hydrophobic binding pockets. Molecular modeling studies suggest that 4-alkyl groups fill additional hydrophobic subpockets in target proteins, while the chlorine atom forms halogen bonds with backbone carbonyl groups, collectively improving binding affinity [1] [3].
The synthetic chemistry underpinning these structural modifications employs classic methodologies, particularly the Pictet-Spengler condensation and Bischler-Napieralski cyclization. Contemporary advancements have enabled enantioselective synthesis through chiral auxiliaries like Andersen reagent [(1R,2S,5R)-(−)-menthyl-(S)-p-toluene sulfinate] or chiral catalysts including (R)-TRIP and (S)-BINOL [4] [6]. Microwave-assisted Pictet-Spengler reactions have dramatically reduced reaction times while improving yields, facilitating rapid exploration of structure-activity relationships [4] [6]. These synthetic innovations provide efficient access to diverse analogs, enabling systematic investigation of the pharmacophoric contributions of the chloro and methyl substituents in 6-chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline. The cumulative evidence indicates that strategic halogenation and alkylation represent powerful tools for enhancing the drug-like properties and target affinity of 1,2,3,4-tetrahydroisoquinoline-based therapeutics, with the specific combination at positions 6 and 4 creating a versatile scaffold for further medicinal chemistry optimization.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1